N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride
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Overview
Description
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a dioxaborolane moiety, making it a versatile reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-aminopyridine, is reacted with dimethylamine to introduce the dimethylamino group at the 5-position of the pyridine ring.
Introduction of the Dioxaborolane Group: The intermediate product is then subjected to a reaction with a boronic acid derivative, such as pinacolborane, under conditions that facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are typically used under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dimethylamino group can act as a nucleophile, while the dioxaborolane moiety can engage in coupling reactions. These properties enable the compound to interact with molecular targets and pathways in synthetic and biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar structure but with an aniline ring instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound features a phenol group instead of a dimethylamino group.
Uniqueness
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine dihydrochloride is unique due to the combination of its pyridine ring, dimethylamino group, and dioxaborolane moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various applications.
Properties
Molecular Formula |
C13H23BCl2N2O2 |
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Molecular Weight |
321.1 g/mol |
IUPAC Name |
N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H21BN2O2.2ClH/c1-12(2)13(3,4)18-14(17-12)10-7-8-11(15-9-10)16(5)6;;/h7-9H,1-6H3;2*1H |
InChI Key |
YFKDVWFRYLBQAJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C.Cl.Cl |
Origin of Product |
United States |
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